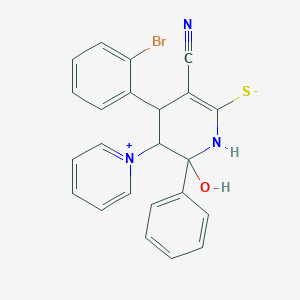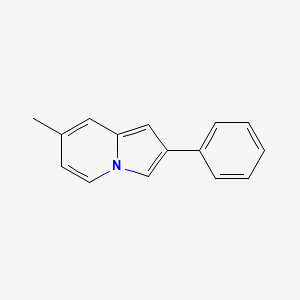![molecular formula C32H36N6O2 B11566105 N',N''-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis{2-[(3-methylphenyl)amino]acetohydrazide} (non-preferred name)](/img/structure/B11566105.png)
N',N''-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis{2-[(3-methylphenyl)amino]acetohydrazide} (non-preferred name)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(1E,2E)-2-METHYL-3-{4-[(1E,3E)-2-METHYL-3-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)PROP-1-EN-1-YL]PHENYL}PROP-2-EN-1-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure suggests it may have interesting chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-2-METHYL-3-{4-[(1E,3E)-2-METHYL-3-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)PROP-1-EN-1-YL]PHENYL}PROP-2-EN-1-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE likely involves multiple steps, including the formation of various intermediates. Typical synthetic routes may include condensation reactions, amide bond formation, and hydrazone formation under specific conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity while minimizing costs and environmental impact. This might involve the use of catalysts, high-throughput synthesis techniques, and advanced purification methods.
化学反応の分析
Types of Reactions
N’-[(1E,2E)-2-METHYL-3-{4-[(1E,3E)-2-METHYL-3-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)PROP-1-EN-1-YL]PHENYL}PROP-2-EN-1-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE may undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
科学的研究の応用
N’-[(1E,2E)-2-METHYL-3-{4-[(1E,3E)-2-METHYL-3-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)PROP-1-EN-1-YL]PHENYL}PROP-2-EN-1-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE could have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications if it exhibits biological activity.
Industry: Use in the production of specialized materials or chemicals.
作用機序
The mechanism of action for N’-[(1E,2E)-2-METHYL-3-{4-[(1E,3E)-2-METHYL-3-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)PROP-1-EN-1-YL]PHENYL}PROP-2-EN-1-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE would depend on its molecular targets and pathways involved. This could include binding to specific proteins or enzymes, modulating signaling pathways, or interacting with cellular components.
類似化合物との比較
Similar Compounds
Similar compounds might include other hydrazides or compounds with similar structural motifs. Examples could be:
- N’-[(1E,2E)-2-METHYL-3-{4-[(1E,3E)-2-METHYL-3-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)PROP-1-EN-1-YL]PHENYL}PROP-2-EN-1-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE analogs.
- Other acylhydrazones with similar functional groups.
Uniqueness
The uniqueness of N’-[(1E,2E)-2-METHYL-3-{4-[(1E,3E)-2-METHYL-3-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)PROP-1-EN-1-YL]PHENYL}PROP-2-EN-1-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE lies in its specific structure, which may confer unique chemical properties and biological activities compared to other similar compounds.
特性
分子式 |
C32H36N6O2 |
|---|---|
分子量 |
536.7 g/mol |
IUPAC名 |
2-(3-methylanilino)-N-[(E)-[(E)-2-methyl-3-[4-[(E,3E)-2-methyl-3-[[2-(3-methylanilino)acetyl]hydrazinylidene]prop-1-enyl]phenyl]prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C32H36N6O2/c1-23-7-5-9-29(17-23)33-21-31(39)37-35-19-25(3)15-27-11-13-28(14-12-27)16-26(4)20-36-38-32(40)22-34-30-10-6-8-24(2)18-30/h5-20,33-34H,21-22H2,1-4H3,(H,37,39)(H,38,40)/b25-15+,26-16+,35-19+,36-20+ |
InChIキー |
FWRQXFYCCMOZEG-GWAJRWIWSA-N |
異性体SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C(=C/C2=CC=C(C=C2)/C=C(/C=N/NC(=O)CNC3=CC=CC(=C3)C)\C)/C |
正規SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC(=CC2=CC=C(C=C2)C=C(C)C=NNC(=O)CNC3=CC=CC(=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-[(2,3-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11566033.png)
![2-(4-bromophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B11566041.png)
![N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(octanoylamino)benzamide](/img/structure/B11566042.png)
![1-benzyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11566043.png)
![(4Z)-2-phenyl-4-[2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11566049.png)
![N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine](/img/structure/B11566061.png)

![N'-[(E)-(4-Methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11566065.png)

![N-(2,6-Diethylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11566072.png)
![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B11566081.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11566083.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B11566090.png)
![N-(4-chloro-2-methylphenyl)-2-{(2E)-2-[4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11566091.png)
